molecular formula C17H24ClNO B4541406 3-(benzylamino)-1-adamantanol hydrochloride

3-(benzylamino)-1-adamantanol hydrochloride

Cat. No. B4541406
M. Wt: 293.8 g/mol
InChI Key: WGYIRPPBYFCVRX-UHFFFAOYSA-N
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Description

“3-(benzylamino)-1-adamantanol hydrochloride” is a chemical compound related to the class of adamantane derivatives, known for their unique cage-like structure. Adamantane derivatives are of significant interest due to their wide range of biological activities and applications in materials science. The unique structure of adamantanes contributes to their stability and reactivity, making them valuable in various chemical syntheses and modifications.

Synthesis Analysis

The synthesis of adamantane derivatives, including those similar to “3-(benzylamino)-1-adamantanol hydrochloride,” involves several strategies. One common approach is the electrophilic substitution reaction, which allows for the functionalization of the adamantane scaffold. For example, trifluoromethanesulfonic acid and other electrophiles promote the formation of the adamantanone core from precursors like 1,5-dimethyl-3,7-dimethylenebicyclo[3.3.1]nonan-9-one. This method provides access to a wide variety of functionalities at the newly formed tertiary position (Jung & Lee, 2014).

Molecular Structure Analysis

The adamantane structure is characterized by its rigid, three-dimensional framework, which significantly influences the physical and chemical properties of its derivatives. Molecular structure analysis through techniques such as X-ray diffraction and NMR spectroscopy provides insights into the conformational stability and electronic properties of these compounds. For instance, studies on similar adamantane derivatives have shown how substituent groups and their positions affect molecular geometry and intramolecular interactions (Małecka, Grabowski, & Budzisz, 2004).

Chemical Reactions and Properties

Adamantane derivatives undergo various chemical reactions, including substitutions, additions, and rearrangements, due to their unique structure. For example, adamantylation of aromatic substrates can be efficiently promoted by solid acids, leading predominantly to para-substituted products without significant byproduct formation (Olah et al., 1996). These reactions are crucial for further functionalizing adamantane derivatives for specific applications.

properties

IUPAC Name

3-(benzylamino)adamantan-1-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO.ClH/c19-17-9-14-6-15(10-17)8-16(7-14,12-17)18-11-13-4-2-1-3-5-13;/h1-5,14-15,18-19H,6-12H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGYIRPPBYFCVRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)O)NCC4=CC=CC=C4.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Benzylamino)adamantan-1-OL hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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